Product packaging for Phenyl anthranilate(Cat. No.:CAS No. 10268-69-6)

Phenyl anthranilate

Cat. No.: B084988
CAS No.: 10268-69-6
M. Wt: 213.23 g/mol
InChI Key: ZBFSYQBEXZGTAX-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Anthranilate Esters and Aromatic Amines

Phenyl anthranilate is the ester formed from anthranilic acid and phenol (B47542). This positions it within the class of anthranilate esters, compounds known for their applications as fragrance and flavoring agents. ontosight.ainih.gov Like other anthranilates, it possesses a characteristic odor, described as faintly sweet and floral. chemicalbook.com However, its significance in academic research is less about its organoleptic properties and more about the reactivity conferred by its constituent functional groups: the primary aromatic amine and the phenyl ester.

The amino group on the benzene (B151609) ring makes it a weak base and a nucleophile, characteristic of aromatic amines. The phenyl ester group, while generally stable, can undergo hydrolysis or be cleaved under specific reaction conditions. This dual functionality makes it a versatile building block. Unlike simple alkyl esters, the phenoxy group can act as a leaving group in certain intramolecular cyclization reactions, a feature that is central to its research significance.

One method for its production involves the reaction of isatoic anhydride (B1165640) with phenol. chemicalbook.com It is a white solid that is insoluble in water but soluble in most organic solvents. chemicalbook.combiosynth.com

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 10268-69-6 chemicalbook.combiosynth.com
Molecular Formula C₁₃H₁₁NO₂ biosynth.com
Molecular Weight 213.24 g/mol biosynth.com
Appearance White solid biosynth.com
Odor Very faint, sweet-floral chemicalbook.com
Solubility Insoluble in water, soluble in most perfume oils chemicalbook.com
Flash Point 70 °C biosynth.com

Significance as a Research Target in Advanced Organic Synthesis

The primary significance of this compound in advanced organic synthesis lies in its role as a key, albeit often transient, intermediate in the synthesis of complex heterocyclic compounds, most notably 9(10H)-acridone. researchgate.net Acridones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active alkaloids with a wide range of pharmacological activities, including anticancer and antimalarial properties. researchgate.netnih.gov

The synthesis of acridone (B373769) from anthranilic acid via a benzyne (B1209423) mechanism highlights the importance of this compound. In this process, it is proposed that this compound is the initial product formed. This intermediate then undergoes an intramolecular cyclization under reflux conditions, leading to the formation of the stable, fused tricyclic acridone structure, with phenol being eliminated as a leaving group. researchgate.net This transformation underscores the unique reactivity of the phenyl ester compared to a more stable alkyl ester, which would not be as readily cleaved under these conditions.

While many synthetic routes to acridones start from N-phenylanthranilic acid derivatives through methods like the Jourdan-Ullmann reaction followed by acid-catalyzed cyclization, the pathway involving the this compound intermediate represents an alternative mechanistic course of significant academic interest. mdpi.comresearchgate.net The study of such intermediates is crucial for understanding reaction mechanisms and developing novel synthetic strategies for medicinally important scaffolds.

Table 2: this compound as a Synthetic Intermediate

Precursor(s) Intermediate Product Significance Reference
Anthranilic Acid (in situ benzyne formation) This compound 9(10H)-Acridone Demonstrates the role of this compound as a key intermediate in the formation of the acridone heterocyclic system. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B084988 Phenyl anthranilate CAS No. 10268-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFSYQBEXZGTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145450
Record name Phenyl anthranilate
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10268-69-6
Record name Benzoic acid, 2-amino-, phenyl ester
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Record name Phenyl anthranilate
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Record name Phenyl anthranilate
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Record name Phenyl anthranilate
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Elucidation of Reaction Mechanisms and Chemical Transformations of Phenyl Anthranilate

Mechanistic Investigations of Ester Formation and Hydrolysis

The synthesis of phenyl anthranilate and other anthranilate esters can be achieved through several established methods. A common laboratory and industrial synthesis involves the esterification of anthranilic acid with the corresponding alcohol, in this case, phenol (B47542). nih.gov This reaction is typically acid-catalyzed, proceeding through a standard Fischer esterification mechanism.

The hydrolysis of anthranilate esters, the reverse of esterification, has also been a subject of study. The rate of hydrolysis can be influenced by various factors, including pH and the presence of metal ions. For instance, the hydrolysis of p-nitrothis compound is promoted by metal ions such as Ni(II) and Cu(II). The mechanism is believed to involve the binding of the metal ion to both the ester carbonyl and the amino groups, which facilitates the nucleophilic attack of a hydroxide (B78521) ion or water molecule on the carbonyl carbon.

ReactionReactantsConditionsProductsReference
EsterificationAnthranilic acid, PhenolAcid catalystThis compound, Water nih.gov
Hydrolysisp-Nitrothis compoundNi(II) or Cu(II) ions, Aqueous bufferp-Nitrophenol, Anthranilic acid

Cyclization Reactions Leading to Fused Heterocyclic Systems from Anthranilate Esters

Anthranilate esters are valuable starting materials for the synthesis of a wide range of fused heterocyclic systems, particularly those containing nitrogen. These reactions often proceed through intramolecular cyclization pathways.

Quinolin-4-one derivatives are an important class of heterocycles with diverse biological activities. clockss.org Several synthetic strategies utilize anthranilate esters as key precursors. While direct cyclization of this compound to a simple quinolinone is not a common route, related anthranilate esters, such as phenacyl anthranilate, undergo cyclization to form quinolinone structures. clockss.org

For example, N-acylphenacyl anthranilates can be cyclized under various conditions to yield different heterocyclic compounds, including those related to the quinolinone scaffold. clockss.org The reaction of methyl anthranilate with ethyl acetoacetate (B1235776) in the presence of sodium hydride can lead to 2,4-dihydroxy-3-acylquinoline, a precursor to pyrano[2,3-b]-quinoline derivatives. orgchemres.org Another approach involves the Michael addition of an anthranilate ester to an acetylenic ester, followed by cyclization of the resulting enaminoester to a quinolin-4-one. mdpi.com Dieckmann condensation of diesters derived from methyl anthranilate can also yield dihydroquinolinone derivatives. mdpi.com

The reactivity of anthranilate esters extends to the synthesis of a variety of other nitrogen-containing heterocycles. researchgate.netbeilstein-journals.orgmdpi.comnih.gov For instance, the reaction of diazotized anthranilate esters with primary aliphatic amines can lead to the formation of 1-alkyl-3-(o-carbalkoxyphenyl)-triazenes, which can subsequently cyclize to 3-alkyltriazinones. cdnsciencepub.comcdnsciencepub.com

Furthermore, N-acyl derivatives of anthranilate esters can undergo intramolecular cyclization to form different heterocyclic systems depending on the reaction conditions. For example, an N-acyl derivative of methyl anthranilate can cyclize to form a 2,4-pyrrolidindione derivative in the presence of sodium methoxide, or a 2,4-quinolidinone derivative using sodium hydride. rroij.com The reaction of N-acylphenacyl anthranilates with ammonium (B1175870) salts can lead to the formation of various heterocyclic compounds, including imidazole (B134444) derivatives with fused rings. clockss.org

Starting MaterialReagentsProductReference
Methyl anthranilate, Ethyl acetoacetateSodium hydride2,4-Dihydroxy-3-acylquinoline orgchemres.org
Methyl anthranilate, Dimethyl acetylenedicarboxylate (B1228247)Strong baseQuinolin-4-one diester mdpi.com
Diazotized anthranilate esters, Primary aliphatic aminesSodium acetate (B1210297) buffer or Alumina3-Alkyltriazinones cdnsciencepub.comcdnsciencepub.com
N-Acyl derivative of methyl anthranilateSodium methoxide/methanol (B129727)2,4-Pyrrolidindione derivative rroij.com
N-Acyl derivative of methyl anthranilateSodium hydride/toluene2,4-Quinolidinone derivative rroij.com
N-Acylphenacyl anthranilatesAmmonium saltsImidazole derivatives clockss.org

Formation of Quinolinone Derivatives (e.g., from Phenacyl Anthranilate)

Nucleophilic Addition Reactions Involving the Amino and Ester Functionalities

The amino group of this compound can act as a nucleophile in various addition reactions, expanding its synthetic utility.

Anthranilate esters, such as ethyl anthranilate, readily undergo Michael addition reactions with activated alkynes like dimethyl acetylenedicarboxylate (DMAD). dntb.gov.uanais.net.cn The reaction of ethyl anthranilate with DMAD in the presence of a catalyst like ethylaluminium dichloride can yield a mixture of E- and Z-isomers of the corresponding enaminoester. researchgate.netresearchgate.net These adducts can serve as intermediates for further transformations, including cyclizations to form heterocyclic systems. mdpi.com

Electrophilic Substitution Reactions on the Aromatic Moieties (e.g., Selenation)

Both aromatic rings of this compound are susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents—the amino and ester groups on one ring, and the phenoxy group on the other. collegedunia.comlibretexts.org

Recent research has explored the selenation of methyl anthranilate using selenium dioxide. researchgate.netbeilstein-journals.orgresearchgate.net In this reaction, the lone pair of electrons on the amine group can be delocalized over the adjacent carboxylate function, which suppresses oxidative polymerization and promotes the electrophilic selenation pathway. This leads to the formation of isomeric diorganyl selenides of methyl anthranilate. researchgate.netbeilstein-journals.orgresearchgate.net The reaction mechanism involves the electrophilic substitution of selenium dioxide on the aromatic ring, followed by further reaction to form the diaryl selenide. beilstein-journals.orgbeilstein-journals.org While specific studies on the selenation of this compound itself are not detailed, the principles derived from methyl anthranilate suggest that similar reactivity would be expected, potentially leading to a mixture of selenated products on either or both aromatic rings.

Nitration of aromatic compounds is a classic example of electrophilic substitution. nih.govgoogle.com While direct nitration of this compound is not extensively documented in the provided sources, the general principles of electrophilic aromatic substitution suggest that nitration would likely occur, with the position of substitution directed by the activating/deactivating nature of the existing functional groups. collegedunia.com

Oxidative Reaction Pathways (e.g., Comparison of Polymerization Tendencies)

The oxidative reaction pathways of this compound and its structural analogs are significantly influenced by the electronic nature of the substituents on the aniline (B41778) ring. The presence of both an amino group (an activating, electron-donating group) and an ester group (a deactivating, electron-withdrawing group) creates a complex interplay that governs its tendency to undergo oxidative polymerization compared to other aniline derivatives.

Research into the oxidative polymerization of arylamines, such as aniline and its derivatives, provides a framework for understanding the behavior of this compound. beilstein-journals.orgbeilstein-journals.org The process typically involves the formation of radical cations as key intermediates, which then couple to form polymer chains. tum.de However, the substitution pattern on the aromatic ring plays a crucial role in the facility of this process.

Studies on N-phenylanthranilic acid, an isomer of this compound, conducted in a heterophase system using an oxidant like ammonium persulfate, show that polymer chain growth occurs through C-C coupling at the para- and ortho-positions (4- and 2-positions) of the phenyl rings relative to the nitrogen atom. scirp.orgresearchgate.net This indicates that the amino group directs the coupling, which is a common mechanism in the polymerization of aniline derivatives. scirp.org

A direct comparison of polymerization tendencies reveals that the presence of an electron-withdrawing group, such as the carboxylate function in anthranilate esters, significantly suppresses oxidative polymerization. beilstein-journals.orgbeilstein-journals.org In a study comparing the reaction of various arylamines with selenium dioxide, a clear trend was observed. Arylamines with electron-donating groups, like o-anisidine, or unsubstituted aniline underwent predominant oxidative polymerization. In contrast, methyl anthranilate, a close analog of this compound, showed a much lower tendency to polymerize. beilstein-journals.orgbeilstein-journals.org

The reduced polymerization tendency is attributed to the delocalization of the lone pair of electrons on the nitrogen atom by the adjacent electron-withdrawing ester group. beilstein-journals.org This delocalization lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the initial electron transfer step required for oxidation and subsequent polymerization less favorable. beilstein-journals.org The observable difference in reaction progress, such as the intensity of color change which indicates polymer formation, highlights this disparity. beilstein-journals.org

The following table summarizes the comparative polymerization yields of different aniline derivatives when subjected to oxidative conditions with selenium dioxide, illustrating the suppressing effect of the ester group in methyl anthranilate.

ArylamineSubstituent NatureRelative Polymerization TendencyPolymer YieldReaction Time
o-AnisidineElectron-Donating (-OCH3)High~2.3 g3 h
AnilineUnsubstitutedModerate~2.3 g3 h
Methyl AnthranilateElectron-Withdrawing (-COOCH3)Low~0.36 g24 h

Table 1. Comparison of the relative polymerization extent of various arylamines under oxidative conditions. The data clearly shows a decreased tendency for polymerization in the presence of an electron-withdrawing group. beilstein-journals.orgbeilstein-journals.org

Further research on the oxidative polymerization of N-phenylanthranilic acid provides insight into the properties of the resulting polymers. The synthesis, when carried out in a chloroform-water heterophase system with ammonium persulfate as the oxidant, yields a polymer soluble in aqueous alkaline solutions. scirp.org The characteristics of the resulting poly(N-phenylanthranilic acid) are detailed below.

PropertyValueConditions/Notes
Maximum Polymer Yield72% - 79%[Monomer] = 0.1 mol/l, [Oxidant] = 0.2 mol/l, T = 0°C, Time = 3 h researchgate.net
Weight-Average Molecular Weight (Mw)1.9 × 104- scirp.org
Polydispersity Index2.2- researchgate.net
SolubilitySoluble in aqueous alkaline solutions (e.g., NH4OH, NaOH)Similar to carboxylated polyaniline scirp.orgresearchgate.net
Polymer Chain StructureC-C coupling at 2- and 4-positions of phenyl ringsDetermined by spectral analysis scirp.org

Table 2. Physicochemical properties of Poly(N-phenylanthranilic acid) obtained via oxidative polymerization. scirp.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Determination of Phenyl Anthranilate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of phenyl anthranilate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the two aromatic rings and the amine group. The aromatic protons typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. orientjchem.org The protons of the anthranilate ring are influenced by both the electron-donating amino group and the electron-withdrawing ester group, leading to a specific splitting pattern. The protons on the phenyl ester ring also show characteristic aromatic signals. The two protons of the primary amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. orientjchem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. nih.gov For this compound, this includes the carbons of the two benzene (B151609) rings and the carbonyl carbon of the ester group. The carbonyl carbon is characteristically found far downfield. The aromatic carbons resonate in the approximate range of δ 110-150 ppm, with their precise shifts determined by the attached functional groups.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to study the preferred conformation of this compound in solution. researchgate.net These studies can reveal through-space interactions between protons, providing insights into the spatial arrangement of the phenyl and anthranilate rings relative to each other.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound is characterized by several key absorption bands. nih.govuu.nl

Key Vibrational Modes:

N-H Stretching: The amino group (-NH₂) exhibits characteristic symmetric and asymmetric stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is a strong indicator of a primary amine.

C=O Stretching: The ester carbonyl group (C=O) gives rise to a strong, sharp absorption band, usually in the range of 1680-1730 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring.

C-O Stretching: The C-O stretching vibration of the ester linkage typically appears in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The aromatic rings show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically observed around 1600 cm⁻¹.

These vibrational frequencies provide a molecular fingerprint, confirming the presence of the key functional moieties within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum is influenced by the extent of conjugation within the molecule.

The presence of two aromatic rings and a carbonyl group in conjugation results in characteristic absorption bands. Anthranilate and its derivatives are known to absorb in the UV region. researchgate.net For instance, a study on a related reaction product showed an absorbance maximum near 312 nm, which was similar to an anthranilate standard. researchgate.net The electronic transitions are typically π → π* transitions associated with the conjugated aromatic system. The position and intensity of these absorption bands can be affected by the solvent polarity. This technique is also valuable for evaluating the potential for phototoxicity, as compounds that absorb UV light may have phototoxic or photoallergenic properties. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. nist.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (213.23 g/mol ). nih.govnist.gov The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, key fragment ions could include those corresponding to the benzoyl cation and the phenoxy radical, or the anthraniloyl cation. The NIST Mass Spectrometry Data Center reports a base peak at m/z 120 for this compound. nih.gov

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Application of Advanced Hyphenated Analytical Techniques (e.g., UHPLC-ESI-MS/MS for related compounds)

The analysis of this compound and related compounds can be significantly enhanced by the use of hyphenated analytical techniques, which couple a separation method with a detection method.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a particularly powerful combination for the analysis of anthranilate derivatives. sielc.com UHPLC provides rapid and efficient separation of components in a mixture. sielc.com ESI is a soft ionization technique that allows for the analysis of intact molecules, often as protonated species [M+H]⁺. The subsequent MS/MS analysis involves selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions, which provides a high degree of structural information and specificity. This approach is highly valuable for identifying and quantifying anthranilate derivatives in complex matrices. For instance, a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid for MS compatibility) can be used for the analysis of this compound. sielc.com

Theoretical and Computational Chemistry Investigations of Phenyl Anthranilate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like phenyl anthranilate. researchgate.netresearchgate.netdergipark.org.tr DFT calculations provide a cost-effective and reliable method for geometric optimization and for studying reaction mechanisms. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional structure (lowest energy conformation) is determined. For derivatives of anthranilic acid, methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are employed to find the optimal geometry. cumhuriyet.edu.tr In some studies, geometry optimization is achieved using molecular mechanics force fields like MM+ followed by semi-empirical methods such as PM3 to refine the structures. conicet.gov.ar For more complex systems, conformational analysis can be performed using repeated molecular dynamics-based simulated annealing approaches. iajpr.com

The optimization process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve determining the preferred orientations of the phenyl and anthranilate groups relative to each other. The planarity of the ester group and the intramolecular hydrogen bonding between the amino group and the carbonyl oxygen are key structural features that would be elucidated.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. dergipark.org.trresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). cumhuriyet.edu.tr

The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap suggests higher reactivity and a greater likelihood of intramolecular charge transfer. dergipark.org.trmalayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors provide insights into the relationship between a compound's structure and its biological or chemical properties. mdpi.com

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

DescriptorFormulaDescription
Ionization Potential (I)I = -EHOMOThe minimum energy required to remove an electron from the molecule. cumhuriyet.edu.tr
Electron Affinity (A)A = -ELUMOThe energy released when an electron is added to the molecule. cumhuriyet.edu.tr
Chemical Hardness (η)η = (I - A) / 2Measures the resistance to change in electron distribution.
Electronic Chemical Potential (μ)μ = -(I + A) / 2Indicates the escaping tendency of electrons from an equilibrium system. mdpi.com
Global Electrophilicity Index (ω)ω = μ² / (2η)Measures the propensity of a species to accept electrons.
Global Nucleophilicity Index (N)N = EHOMO(Nu) - EHOMO(TCE)Quantifies the nucleophilic character of a molecule relative to a reference (tetracyanoethylene).

Source: cumhuriyet.edu.trmdpi.com

For this compound, FMO analysis would likely show the HOMO localized on the electron-rich anthranilate ring, particularly the amino group and the phenyl ring, while the LUMO would be distributed over the carbonyl group and the phenyl ring, indicating the sites for nucleophilic and electrophilic attack, respectively.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

DFT calculations can be used to predict various spectroscopic parameters, providing a valuable comparison with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), is a common approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netarxiv.org These calculations can help in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each nucleus. mdpi.com For flexible molecules, it's crucial to consider a large conformational space to obtain meaningful NMR data. acs.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netbhu.ac.in By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. rsc.org For this compound, TD-DFT calculations would predict the π-π* transitions responsible for its characteristic absorption bands. rsc.org The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. researchgate.net Studies on similar molecules like methyl anthranilate have shown that the S₀-S₁ transition is strong and falls within the UV-A region. rsc.org

Reaction Pathway Analysis and Transition State Characterization

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) connecting them. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming processes. umn.edu

Methods like the Nudged Elastic Band (NEB) can be employed to locate the transition states between reactants and products. mdpi.com For a reaction involving this compound, such as its synthesis or a subsequent chemical transformation, DFT could be used to calculate the activation energies (the energy difference between the reactants and the transition state), which determines the reaction rate. umn.edu Both associative and dissociative mechanisms can be explored, where the reaction proceeds through a transition state with partial bond formation or through a more stepwise process involving intermediates, respectively. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. malayajournal.orgrasayanjournal.co.in The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations around the molecule. cumhuriyet.edu.trrasayanjournal.co.in

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. dergipark.org.trrasayanjournal.co.in

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. dergipark.org.trrasayanjournal.co.in

Green: Regions of neutral potential. malayajournal.org

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the aromatic rings, while positive potential (blue) would be located around the amine hydrogens. cumhuriyet.edu.tr This information is valuable for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netrasayanjournal.co.in

In addition to MEP, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution. mdpi.combhu.ac.in

Table 2: Typical Color Representation in MEP Maps and Their Significance

ColorElectrostatic PotentialReactivity
RedMost NegativeSite for Electrophilic Attack
OrangeNegative
YellowSlightly Negative
GreenZero / Neutral
BlueMost PositiveSite for Nucleophilic Attack

Source: dergipark.org.trmalayajournal.orgrasayanjournal.co.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the different conformations the molecule can adopt in solution and the transitions between them.

Study Solvation: Investigate how solvent molecules (e.g., water) arrange around this compound and the nature of the intermolecular hydrogen bonds.

Simulate Interactions with Biomolecules: If studying its biological activity, MD simulations can model the binding of this compound to a protein's active site, providing insights into the binding mode and the key interacting residues. nih.gov This is particularly useful in understanding enzyme inhibition or receptor activation. researchgate.net

MD simulations can reveal stable conformations that may be important for catalytic activity or biological function. nih.gov The analysis of MD trajectories can provide information on the stability of protein-ligand complexes and the role of specific interactions in binding. researchgate.net

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking) in Crystalline States and Solutions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. cnr.it These forces, while weaker than covalent bonds, are fundamental in dictating the organization of molecules in the solid state and in solution, influencing physical properties such as melting point, solubility, and crystal morphology. cnr.itnih.gov In the context of this compound, the arrangement of molecules in the crystal lattice is governed by a delicate balance of several non-covalent interactions, primarily hydrogen bonding and π-stacking. mdpi.comresearchgate.net Computational chemistry provides powerful tools to dissect and quantify these interactions, offering insights that complement experimental data from techniques like X-ray diffraction. researchgate.netnih.gov

Hydrogen Bonding in this compound Derivatives

Hydrogen bonds are highly directional, attractive interactions between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another nearby electronegative atom (the acceptor). mdpi.com In the crystalline state, these interactions create robust and predictable patterns known as supramolecular synthons.

Detailed crystallographic studies on salts of N-phenylanthranilate have elucidated the specific hydrogen bonding patterns that stabilize its crystal structure. For instance, in 2,4,6-triaminopyrimidin-1-ium N-phenylanthranilate, the primary interaction between the cation and the N-phenylanthranilate anion is a distinct heterodimeric R₂²(8) synthon, formed through a pair of N—H···O hydrogen bonds. researchgate.net This nomenclature indicates a ring motif (R) involving two hydrogen-bond donors and two acceptors, enclosing a total of eight atoms.

The geometry of these hydrogen bonds, as determined by X-ray diffraction, provides evidence of their strength and directionality. The interaction involves the carboxylate group of the N-phenylanthranilate anion and the amine groups of the cation. researchgate.net This primary acid-base interaction is a key feature that directs the assembly of the supramolecular structure. researchgate.net The resulting network in the crystal of this particular salt is described as a supramolecular sheet-like architecture. researchgate.net

Table 1: Hydrogen Bond Geometry in 2,4,6-triaminopyrimidin-1-ium N-phenylanthranilate researchgate.net
Donor (D)—H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D—H···A (°)Synthon Type
N—H···OTypical 0.86-1.02Typical 1.5-2.2Typical 2.5-3.2Typical 140-180Heterodimeric R₂²(8)
Note: Specific bond lengths and angles for this exact interaction were described qualitatively in the source. The table presents typical ranges for strong N—H···O hydrogen bonds for illustrative purposes.

Pi-Stacking Interactions

Given the presence of two aromatic rings (a phenyl group and the phenyl ring of the anthranilate moiety), π-π stacking interactions are expected to play a significant role in the crystal packing of this compound and its derivatives. wikipedia.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems. scirp.org They can adopt several geometries, including face-to-face and offset (or parallel-displaced) arrangements, with the latter often being more stable due to reduced electrostatic repulsion. researchgate.netnih.gov

Table 2: Typical Parameters for π-π Stacking Interactions
Interaction TypeTypical Centroid-Centroid Distance (Å)Typical Interaction Energy (kcal/mol)Common Geometries
Aromatic π-π Stacking3.3 - 3.8-1.0 to -5.0Face-to-face, Parallel-displaced, T-shaped

Computational Analysis of Non-Covalent Interactions

Modern computational chemistry offers a suite of tools for visualizing and quantifying the non-covalent interactions that form the basis of supramolecular assembly.

Reduced Density Gradient (RDG) Analysis: RDG analysis, also known as Non-Covalent Interaction (NCI) analysis, is a powerful method for identifying and characterizing weak interactions in real space. researchgate.netresearchgate.net It plots the reduced electron density gradient versus the electron density. Isosurfaces are then generated and color-coded to distinguish between different interaction types: blue for strong, attractive interactions like hydrogen bonds; green for weak, delocalized van der Waals interactions; and red for repulsive steric clashes. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of the interaction, distinguishing between covalent bonds and weaker non-covalent contacts like hydrogen bonds and π-stacking. scielo.org.mx

These computational methods provide a detailed picture of the energetic landscape of the crystal, confirming the importance of both hydrogen bonding and π-stacking in the supramolecular architecture of this compound derivatives. researchgate.netresearchgate.net While studies in solution are less common, these fundamental interactions are understood to persist, influencing molecular recognition and self-assembly processes in the liquid phase. chemrxiv.org

Advanced Applications of Phenyl Anthranilate As a Chemical Research Entity

Role as a Synthetic Intermediate for Novel Chemical Architectures

The reactivity of phenyl anthranilate and its derivatives makes it a crucial intermediate in the synthesis of complex heterocyclic systems, which are foundational to many areas of materials science and medicinal chemistry. Its structure is a key precursor for building polycyclic aromatic compounds, particularly acridones and quinolines.

The most common synthetic route to 9-acridones involves the cyclization of N-phenylanthranilic acid derivatives. mdpi.com This transformation is typically achieved through intramolecular electrophilic substitution, often promoted by strong acids like sulfuric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which facilitates the ring closure onto the phenyl ring. mdpi.comnih.gov This method is fundamental for creating the tricyclic acridone (B373769) core, which is a "privileged structure" in drug discovery and a key component in fluorescent materials. mdpi.com

Furthermore, the anthranilate scaffold is integral to the biosynthesis and chemical synthesis of quinoline (B57606) alkaloids. rsc.org In nature, anthranilate, derived from the shikimate pathway, serves as a primary building block for these compounds. rsc.orgnih.gov Synthetic strategies often mimic this by using anthranilic acid derivatives as starting points for constructing the quinoline ring system. Amide derivatives of N-phenylanthranilic acid have also been synthesized to create novel compounds with specific pharmacophoric properties. afjbs.com The versatility of the this compound backbone allows for the introduction of various substituents, leading to a diverse library of complex chemical architectures.

Table 1: Examples of Chemical Architectures Derived from this compound Intermediates
Target Chemical ArchitectureSynthetic Role of this compound ScaffoldKey TransformationReference
AcridonesServes as the N-phenylanthranilic acid precursor for the core tricyclic structure.Acid-catalyzed intramolecular cyclization (e.g., using Eaton's reagent). mdpi.comnih.gov
Quinoline AlkaloidsActs as a foundational building block for the quinoline ring system.Incorporated as the anthranilate portion in various multi-step synthetic pathways. rsc.org
Substituted BenzamidesFunctions as the core N-phenylanthranilic acid structure for derivatization.Acylation and amidation reactions to form novel amide derivatives. afjbs.commdpi.com
QuinazolinesUsed as a precursor via its parent compound, anthranilic acid, for building the fused pyrimidine-benzene ring system.Condensation and cyclization reactions with various reagents like acetic anhydride (B1165640) and hydrazine. mdpi.comki.seacademicjournals.org

Ligand Design in Coordination Chemistry and Catalysis

N-phenylanthranilic acid is a highly effective ligand in coordination chemistry due to the presence of multiple donor atoms—specifically, the nitrogen of the secondary amine and the oxygen atoms of the carboxyl group. nih.govsjctni.edu This allows it to bind with a wide range of transition metals, forming stable metal complexes. sjctni.edumdpi.com

Research has shown that N-phenylanthranilic acid typically acts as a bidentate ligand, coordinating to metal centers through the nitrogen of the -NH group and one of the oxygen atoms from the carboxylic group. sjctni.edu This chelation forms a stable ring structure with the metal ion. Metal complexes with cobalt(II), nickel(II), and copper(II) have been synthesized and characterized, generally revealing octahedral or distorted octahedral geometries. sjctni.edumdpi.com

These coordination complexes are not merely structural curiosities; they have demonstrated significant potential in catalysis. Rhodium complexes with N-phenylanthranilic acid ligands, for instance, have been investigated as catalysts for hydrogenation reactions. researchgate.netuu.nluu.nl In these systems, the rhodium center, supported by the anthranilate ligand, can activate molecular hydrogen for the reduction of unsaturated compounds. uu.nl While the precise nature of the active catalytic species has been a subject of study, with some research suggesting the potential formation of rhodium(0) nanoparticles, the role of the N-phenylanthranilic acid ligand in stabilizing the catalytic system is critical. researchgate.netuu.nl The ability to form complexes with various metals opens avenues for developing catalysts for a range of chemical transformations. nih.govnih.gov

Table 2: Metal Complexes of N-Phenylanthranilic Acid (NPA) and Their Applications
Metal IonTypical Coordination Mode of NPAGeometry of ComplexResearch ApplicationReference
Co(II)Bidentate (N of NH, O of C=O)OctahedralAntimicrobial studies sjctni.edumdpi.com
Ni(II)Bidentate (N of NH, O of C=O)OctahedralAntimicrobial studies sjctni.edumdpi.com
Cu(II)Bidentate (N of NH, O of C=O)Distorted OctahedralAntimicrobial studies sjctni.edumdpi.com
Rh(I)/Rh(0)Bidentate (N of amine, O of carboxyl)Not specifiedCatalysis (Hydrogenation) researchgate.netuu.nl
Zn(II)Bidentate and BridgingMononuclearLuminescent materials researchgate.net
Cd(II)Bridging and ChelatingTrinuclearLuminescent materials researchgate.net

Investigation in Luminescent Materials Development (e.g., based on anthranilate ligands)

The inherent photophysical properties of the anthranilate moiety make it an attractive component for the design of luminescent materials. researchgate.net While simple anthranilate esters are known to be fluorescent, recent research has focused on incorporating anthranilate ligands into metal complexes to create advanced functional materials with enhanced or tunable emissive properties. chemrxiv.orgmdpi.com These materials are of interest for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. mdpi.comnih.gov

A significant breakthrough has been the development of alkylaluminium derivatives of N-substituted anthranilic acids. chemrxiv.org Researchers have synthesized a series of tetrameric alkylaluminium anthranilates, where the specific N-substituent (e.g., a phenyl group) plays a crucial role in the material's photoluminescent performance. Strikingly, an ethylaluminium derivative of N-phenylanthranilic acid, [(Ph-anth)AlEt]4, was found to exhibit a photoluminescence quantum yield (PLQY) of unity (100%) in the solid state, an unprecedented result for aluminium-based luminophores. chemrxiv.org The high efficiency is attributed to ligand-centered transitions, where the rigid coordination to the aluminium center and specific non-covalent interactions in the crystal structure inhibit non-radiative decay pathways. chemrxiv.org

In addition to main-group metals, complexes of transition metals and lanthanides with anthranilate ligands are also being explored for their luminescent properties. nih.govresearchgate.netresearchgate.net For example, cadmium(II) and zinc(II) complexes with N-phenylanthranilic acid exhibit red-shifted fluorescence compared to the free ligand, indicating that coordination to the metal center directly influences the electronic structure and emissive properties. researchgate.net The development of luminescent materials based on lanthanide complexes often relies on the "antenna effect," where an organic ligand like an anthranilate absorbs light efficiently and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.com The designability of anthranilate ligands makes them promising candidates for creating highly efficient and color-tunable luminescent materials.

Table 3: Research Findings on Luminescent Materials Based on Anthranilate Ligands
Material/ComplexKey FeatureEmission Wavelength (λem)Photoluminescence Quantum Yield (PLQY)Reference
[(Ph-anth)AlEt]4N-phenylanthranilate ligand with ethylaluminium~503 nm100% (in solid state) chemrxiv.org
[Cd1.5(NPA)3(2,2′-bipy)]N-phenylanthranilic acid (NPA) ligand with Cadmium(II)~452 nmNot specified, but red-shifted vs. free ligand researchgate.net
[Zn(NPA)2(2,2′-bipy)]N-phenylanthranilic acid (NPA) ligand with Zinc(II)~455 nmNot specified, but red-shifted vs. free ligand researchgate.net
Menthyl anthranilateSimple anthranilate ester (sunscreen agent)390-405 nm64% (in ethanol) researchgate.net
Europium(III) β-diketone complexesGeneral class, often with carboxylate co-ligandsCharacteristic red emissionVaries (up to 85% in PMMA matrix) mdpi.com

Environmental Chemical Pathways and Degradation of Phenyl Anthranilate

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis in Environmental Matrices)

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of phenyl anthranilate in the environment. The main mechanisms are hydrolysis and photolysis.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond to form anthranilic acid and phenol (B47542). The rate of this reaction is significantly influenced by pH. While specific kinetic data for this compound is scarce, studies on related anthranilate esters provide valuable insights. For instance, the hydrolysis of methyl anthranilate is known to occur under both acidic and basic conditions. sciencemadness.org Under basic conditions, the process yields sodium anthranilate, which then requires neutralization to precipitate the free anthranilic acid. sciencemadness.org The hydrolysis of various esters, including anthranilates, is catalyzed by carboxylesterases found in the environment and is expected to break them down into their corresponding alcohols and carboxylic acids. inchem.org Research on p-nitrothis compound in acetonitrile-water mixtures has shown that the hydrolysis rate can be influenced by the presence of salts. unl.edu Generally, esters of anthranilic acid are expected to hydrolyze, with the rate being dependent on the structure of the alcohol and carboxylic acid components. inchem.org

Photolysis: this compound, like other aromatic compounds, can be degraded by photolysis, a process initiated by the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight. This process can lead to the breakdown of the molecule. iarc.fr Studies on the related compound, methyl anthranilate, have shown it is susceptible to photodegradation when exposed to the UV spectrum of sunlight, dissipating significantly within 64 hours. unl.edu This suggests that this compound may also be sensitive to photooxidation. iarc.fr The photostability of anthranilate derivatives can be influenced by the solvent and the presence of other substances. researchgate.net For example, methyl anthranilate can act as a photosensitizer, generating reactive oxygen species like singlet oxygen upon UV-A irradiation, which can, in turn, contribute to its own degradation or the degradation of other compounds. researchgate.netconicet.gov.ar The quantum yield for this process for methyl anthranilate has been determined to be 0.13 ± 0.02. researchgate.net The photodegradation of methyl anthranilate can be accelerated by advanced oxidation processes, such as H₂O₂/UV treatment, which generates highly reactive hydroxyl radicals. researchgate.netmdpi.com

Table 1: Abiotic Degradation Mechanisms for Anthranilate Esters

Degradation Mechanism Compound Class Influencing Factors Expected Products Citation
Hydrolysis Anthranilate Esters pH, Temperature, Presence of Catalysts Anthranilic Acid, Corresponding Alcohol (Phenol) sciencemadness.orginchem.org
Photolysis Anthranilate Esters Light Intensity (UV), Presence of Photosensitizers Degradation Products (e.g., hydroxyderivatives) unl.eduiarc.frconicet.gov.ar

Biotic Degradation Pathways and Microbial Metabolism of Anthranilate Structures

The biodegradation of this compound is primarily driven by microbial metabolism, which targets the anthranilate moiety. Anthranilate is a key intermediate in the breakdown of various aromatic compounds by bacteria. researchgate.netgoogle.com Microorganisms have evolved diverse catabolic pathways to utilize anthranilate as a source of carbon and energy. researchgate.netnih.gov The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester bond, releasing anthranilic acid and phenol, which are then funneled into separate degradation pathways.

Several aerobic metabolic pathways for anthranilate degradation have been identified in bacteria: researchgate.netnih.gov

The Catechol Pathway: This is the most common route for anthranilate degradation. researchgate.net In this pathway, anthranilate is converted to catechol. The catechol is then subjected to ring cleavage, which can occur via either the ortho- or meta-cleavage pathway, leading to intermediates that can enter the central metabolism. google.com

The Gentisate Pathway: Observed as a secondary route in some bacteria like Nocardia opaca, this pathway proceeds through the formation of 5-hydroxyanthranilate, which is then converted to gentisate before ring cleavage. researchgate.net

The 3-Hydroxyanthranilate Pathway: In this pathway, anthranilate is hydroxylated to form 3-hydroxyanthranilate. This intermediate is then further degraded via a meta-cleavage pathway. This pathway has been characterized in Geobacillus thermodenitrificans NG80-2. researchgate.netnih.gov

The 2-Aminobenzoyl-CoA Pathway: This pathway, studied in Azoarcus evansii, involves the initial activation of anthranilate to 2-aminobenzoyl-CoA. This is then followed by monooxygenase/reductase activity. researchgate.netgoogle.com This pathway is notable as it is utilized under both aerobic and anaerobic conditions. google.com

The efficiency of these degradation pathways can be enhanced by microbial consortia, where different microbial species work synergistically to break down complex compounds. mdpi.comnih.govrsc.orgnih.gov

Table 2: Major Biotic Degradation Pathways for Anthranilate

Pathway Name Key Intermediate(s) Typical Organisms Citation
Catechol Pathway Catechol Burkholderia cepacia, Acinetobacter sp., Pseudomonas aeruginosa researchgate.netgoogle.comacs.org
Gentisate Pathway 5-Hydroxyanthranilate, Gentisate Nocardia opaca researchgate.netacs.org
3-Hydroxyanthranilate Pathway 3-Hydroxyanthranilate Geobacillus thermodenitrificans researchgate.netnih.govacs.org
2-Aminobenzoyl-CoA Pathway 2-Aminobenzoyl-CoA Azoarcus evansii researchgate.netgoogle.comacs.org

The microbial degradation of anthranilate structures is mediated by a series of specific enzymes that catalyze each step of the breakdown process, leading to various metabolic intermediates.

Key enzymes involved in the different degradation pathways include:

Anthranilate 1,2-dioxygenase: This is a crucial enzyme in the catechol pathway. It catalyzes the conversion of anthranilate to catechol. google.com This enzyme can be a two-component system (oxygenase and reductase) or a three-component system (reductase, ferredoxin, and oxygenase). google.com

Anthranilate Hydroxylase: This FAD-dependent enzyme is central to the 3-hydroxyanthranilate pathway, converting anthranilate to 3-hydroxyanthranilate. researchgate.net

2-Aminobenzoate-CoA Ligase: This enzyme initiates the 2-aminobenzoyl-CoA pathway by activating anthranilate to its CoA thioester. google.com

2-Aminobenzoyl-CoA Monooxygenase/Reductase: This enzyme acts on 2-aminobenzoyl-CoA in the subsequent step of its pathway. researchgate.net

Kynurenine Formamidase and Kynureninase: In the oxidative degradation of tryptophan, which produces anthranilate, these enzymes play a key role. nih.govoup.com

Catechol Dioxygenases: These enzymes are responsible for the aromatic ring cleavage of catechol, a central intermediate.

The action of these enzymes results in the formation of various metabolites, which are then channeled into central metabolic cycles like the Krebs cycle. Key metabolites include:

Catechol: A central intermediate in the most common degradation pathway. google.com

3-Hydroxyanthranilate: The key intermediate of the pathway identified in Geobacillus. researchgate.net

Gentisate: An intermediate in the pathway found in Nocardia. researchgate.net

cis,cis-Muconic acid: A product of the ortho-cleavage of catechol.

2-Hydroxymuconic semialdehyde: A product of the meta-cleavage of catechol.

Table 3: Key Enzymes and Metabolites in Anthranilate Biodegradation

Enzyme Pathway Substrate Product/Metabolite Citation
Anthranilate 1,2-dioxygenase Catechol Pathway Anthranilate Catechol google.comresearchgate.net
Anthranilate Hydroxylase 3-Hydroxyanthranilate Pathway Anthranilate 3-Hydroxyanthranilate researchgate.netvigon.com
2-Aminobenzoate-CoA Ligase 2-Aminobenzoyl-CoA Pathway Anthranilate 2-Aminobenzoyl-CoA google.com
Catechol 1,2-Dioxygenase Catechol Pathway (ortho) Catechol cis,cis-Muconic acid
Catechol 2,3-Dioxygenase Catechol Pathway (meta) Catechol 2-Hydroxymuconic semialdehyde

Methodologies for Environmental Fate Studies

Studying the environmental fate of compounds like this compound requires a multi-faceted approach, combining laboratory experiments with analytical techniques to identify and quantify the parent compound and its degradation products.

Laboratory Degradation Studies: These studies are designed to simulate environmental conditions and measure degradation rates. wikipedia.org For abiotic degradation, experiments are conducted to measure hydrolysis rates at different pH values and photolysis rates under controlled light sources. europa.eucabidigitallibrary.org For biotic degradation, soil or water samples containing microbial populations are incubated with the test chemical, and its disappearance is monitored over time. mdpi.com The use of microbial consortia in laboratory settings is a common approach to assess biodegradation potential. mdpi.comfrontiersin.org

Analytical Techniques: A variety of analytical methods are employed to track the degradation of this compound and identify its metabolites.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for separating the parent compound from its degradation products. europa.eu These are often coupled with a detector for quantification.

Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides powerful tools for identifying the chemical structures of unknown metabolites by determining their mass-to-charge ratio and fragmentation patterns. cdnsciencepub.comnih.gov

Spectroscopy: UV-Visible spectroscopy can be used to monitor the disappearance of the parent compound if it has a distinct absorption spectrum. sciencemadness.orgnih.gov Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups present in the parent compound and its products. nih.gov

Radiolabeling: Using radiolabeled compounds (e.g., with ¹⁴C) allows for the tracking of all degradation products, providing a complete mass balance of the original compound. pnas.org

Table 4: Methodologies for Studying Environmental Degradation

Methodology Type Specific Technique Purpose Citation
Separation High-Performance Liquid Chromatography (HPLC) Separation and quantification of parent compound and metabolites. europa.eu
Gas Chromatography (GC) Separation of volatile compounds and their degradation products. cdnsciencepub.com
Thin-Layer Chromatography (TLC) Qualitative analysis and purity assessment. europa.eu
Identification Mass Spectrometry (MS) Structural elucidation of unknown degradation products. cdnsciencepub.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups. nih.gov
Quantification UV-Visible Spectroscopy Monitoring concentration changes of light-absorbing compounds. sciencemadness.org
Tracking Radiolabeling Tracing the fate of the compound and its fragments. pnas.org

Emerging Research Directions and Future Perspectives for Phenyl Anthranilate Studies

Development of Highly Efficient and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry principles is steering research towards more environmentally benign and efficient methods for synthesizing phenyl anthranilate and its derivatives. Traditional synthetic routes are being re-evaluated and replaced with innovative approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of biocatalysis and microbial production systems. rsc.org For instance, the biosynthesis of aminobenzoic acid, a precursor to this compound, has been achieved in engineered microorganisms like E. coli and C. glutamicum. mdpi.com These biological systems offer a sustainable alternative to petroleum-based chemical synthesis. mdpi.com Research is also focused on the enzymatic glycosylation of anthranilates, a process that can enhance their properties and is amenable to scalable microbial production. biorxiv.org

Furthermore, the development of novel catalytic systems is a significant area of research. An ecofriendly catalytic route for producing perfumery-grade methyl anthranilate from anthranilic acid and methanol (B129727) has been developed, showcasing the potential to replace problematic homogeneous acid catalysts. acs.org The use of microchannel reactors for the synthesis of methyl anthranilate from phthalimide (B116566) represents another leap forward, enabling a continuous production process with higher yields and purity compared to traditional semi-batch methods. aidic.it These advancements highlight a clear trend towards cleaner and more sustainable manufacturing processes for anthranilate compounds.

Comprehensive Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic methods and designing new ones. Modern research in this area leverages a combination of advanced spectroscopic techniques and computational modeling to unravel intricate reaction pathways and identify transient intermediates.

For example, detailed analyses of the reaction between arylamines, including methyl anthranilate, and selenium dioxide have revealed complex pathways involving electrophilic selenation and oxidative polymerization. beilstein-journals.org The use of 77Se NMR spectroscopy and single-crystal X-ray crystallography has been instrumental in identifying the various products and intermediates formed during these reactions. beilstein-journals.org

The mechanism of anthranilate phosphoribosyltransferase (AnPRT), an enzyme involved in tryptophan biosynthesis, has also been a subject of intense study. royalsocietypublishing.orgwgtn.ac.nz Research has explored both dissociative and associative mechanisms for the enzyme-catalyzed reaction, providing insights that are valuable for the design of specific inhibitors. royalsocietypublishing.org Similarly, the cyclization of phenacyl anthranilate has been investigated to understand the formation of various heterocyclic products, with the mechanisms of the rearrangements being elucidated through the isolation of intermediates. researchgate.netacs.org Theoretical studies, such as those on the Michael addition of ethyl anthranilate to acetylenic esters, have also provided step-by-step mechanistic details at a molecular level. researchgate.net

Rational Design of this compound Derivatives with Tunable Properties

This compound serves as a valuable scaffold for the rational design of new molecules with precisely tuned chemical and biological properties. By modifying the core structure with various functional groups, researchers can create a diverse library of derivatives with applications in medicine, materials science, and agriculture.

A significant focus of this research is in the area of medicinal chemistry. N-phenyl anthranilic acid and its derivatives are recognized for their pharmacophoric properties and serve as foundational motifs in the development of drugs for a wide range of diseases. afjbs.com Derivatives have been synthesized and investigated for their anti-inflammatory, antimicrobial, and anticancer activities. afjbs.comontosight.ai For example, a series of amide derivatives of N-phenyl anthranilic acid have been synthesized and shown to exhibit antibacterial activity. afjbs.com The strategic placement of substituents, such as a diphenyl group, has been shown to enhance this activity. afjbs.com

The design of these derivatives is often guided by computational methods, such as molecular docking, to predict their interactions with biological targets. afjbs.com This approach allows for a more rational and efficient discovery process for new therapeutic agents. Beyond medicine, derivatives are being explored for other functionalities, including as bird repellents and in the creation of neoglycoconjugates. biorxiv.orgnih.govpublish.csiro.au The ability to tune the properties of this compound through targeted chemical modifications opens up a vast landscape for the development of novel functional molecules.

Advanced Integration of Computational and Experimental Methodologies in Research

The synergy between computational modeling and experimental investigation is a hallmark of modern chemical research, and the study of this compound is no exception. This integrated approach provides a powerful toolkit for understanding and predicting the behavior of these molecules with a high degree of accuracy.

Computational techniques such as Density Functional Theory (DFT) and Monte Carlo simulations are being employed to study the electronic structure, reactivity, and adsorption properties of this compound and its derivatives. beilstein-journals.orgresearchgate.net For instance, DFT calculations have been used to understand the relative polymerization tendency of different arylamines in the presence of an oxidant. beilstein-journals.org In the field of corrosion inhibition, computational studies have helped to identify the active sites on anthranilic organoselenium compounds responsible for their protective action on steel surfaces. researchgate.net

These theoretical predictions are then validated and complemented by a suite of advanced experimental techniques. High-resolution spectroscopic methods, including NMR and mass spectrometry, are essential for characterizing the structure of newly synthesized derivatives. beilstein-journals.orgafjbs.com X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding intermolecular interactions. beilstein-journals.org The combination of these computational and experimental tools allows for a comprehensive understanding of structure-property relationships, which is vital for the rational design of new materials and molecules.

Exploration of Novel Functional Applications within Core Chemical Sciences

Beyond its established uses, ongoing research is uncovering novel functional applications for this compound and its derivatives within the core chemical sciences. These emerging applications leverage the unique chemical properties of the this compound scaffold to create new materials and tools for a variety of scientific endeavors.

One such application is in the field of supramolecular chemistry, where phenylalanine derivatives, which share structural similarities with this compound, are used as low-molecular-weight gelators. researchgate.net The self-assembly of these molecules through non-covalent interactions can lead to the formation of gels with potential applications in areas like tissue engineering and drug delivery. researchgate.net

In the realm of bioconjugation chemistry, p-nitrothis compound has been utilized as a heterobifunctional linker for the facile preparation of fluorescent neoglycoproteins. acs.org This approach allows for the selective conjugation of glycans to proteins, creating valuable tools for studying carbohydrate-protein interactions. acs.org

Furthermore, this compound derivatives are being investigated as building blocks for the synthesis of complex heterocyclic systems, such as 1,3-benzodiazepine-2,4-diones. ugm.ac.id The reactivity of the anthranilate core provides a versatile platform for constructing a wide range of molecular architectures with potential applications in materials science and medicinal chemistry. The exploration of these and other novel applications ensures that this compound will remain a compound of significant interest to the chemical sciences community for the foreseeable future.

Q & A

Q. What analytical techniques are recommended for identifying phenyl anthranilate in complex mixtures?

Gas chromatography-mass spectrometry (GC/MS) is the primary method for identifying this compound and its derivatives in essential oils or biological matrices. Retention indices (e.g., AI: 2126, KI: 2126) and mass spectral libraries are critical for accurate peak assignment . Researchers should also validate results using fluorescence detection, though this requires caution due to potential interferences from co-eluting compounds (e.g., cinnamyl anthranilate analogs) .

Q. How does this compound function in microbial secondary metabolite pathways?

Anthranilate derivatives, including this compound, serve as precursors in tryptophan biosynthesis and are implicated in quorum-sensing regulation. For example, Pseudomonas aeruginosa utilizes anthranilate synthase to produce intermediates for virulence factor synthesis . In plant systems, methyl anthranilate (a structural analog) contributes to terpenoid and fragrance biosynthesis, suggesting this compound may play analogous roles in specialized metabolism .

Advanced Research Questions

Q. What methodologies are used to study multi-site binding of this compound analogues in enzyme inhibition?

Isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) are critical for quantifying binding affinity and protein stability. For Mycobacterium tuberculosis anthranilate phosphoribosyltransferase (AnPRT), ITC revealed sequential binding of anthranilate analogs in the absence of PRPP, while DSF confirmed increased protein stability upon ligand interaction . Structural studies (e.g., X-ray crystallography) further map binding sites (sites 1–3) to inform inhibitor design .

Q. How can fluorescence interference be mitigated during this compound quantification?

Fluorescence-based detection (e.g., HPLC) requires rigorous sample pretreatment. Acidic extraction (e.g., dilute HCl) separates this compound from interferents in ethyl ether phases . Confirmatory analysis of the ether layer via GC/MS or tandem mass spectrometry ensures specificity, particularly in fragrance matrices where co-elution is common .

Q. What challenges arise in SERS-based analysis of this compound derivatives, and how are they resolved?

Surface-enhanced Raman spectroscopy (SERS) faces reproducibility issues due to substrate heterogeneity (e.g., nanoparticle aggregation). Standardized substrate preparation (e.g., citrate-reduced Ag colloids) and multivariate data analysis (e.g., principal component analysis) improve signal consistency . Advanced machine learning models are increasingly employed to deconvolute complex spectral datasets .

Methodological Considerations

  • Experimental Design : For enzyme inhibition studies, include controls without PRPP to isolate anthranilate-binding effects .
  • Data Validation : Combine orthogonal techniques (e.g., ITC + DSF) to corroborate binding mechanisms .
  • Statistical Rigor : Use multivariate analysis for SERS or GC/MS datasets to account for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.